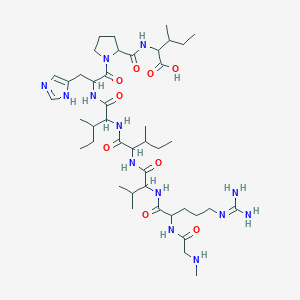
H-Sar-DL-Arg-DL-Val-DL-xiIle-DL-xiIle-DL-His-DL-Pro-DL-xiIle-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Sar1,Ile4,8)-Angiotensin II is a synthetic analog of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is modified at specific positions to enhance its stability and biological activity, making it a valuable tool in scientific research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Sar1,Ile4,8)-Angiotensin II involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin support.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: The completed peptide is cleaved from the resin.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of (Sar1,Ile4,8)-Angiotensin II follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, adhering to stringent quality control standards.
Análisis De Reacciones Químicas
Types of Reactions
(Sar1,Ile4,8)-Angiotensin II can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as various analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
(Sar1,Ile4,8)-Angiotensin II has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored as a potential therapeutic agent for conditions related to blood pressure regulation and cardiovascular health.
Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations.
Mecanismo De Acción
(Sar1,Ile4,8)-Angiotensin II exerts its effects by binding to angiotensin receptors, primarily the angiotensin II type 1 receptor (AT1R). This interaction activates a cascade of intracellular signaling pathways, leading to vasoconstriction, increased blood pressure, and aldosterone secretion. The modifications at positions Sar1, Ile4, and Ile8 enhance the peptide’s stability and receptor affinity, resulting in prolonged and potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Angiotensin II: The natural peptide hormone with similar biological functions.
Angiotensin III: A shorter peptide derived from angiotensin II with distinct receptor interactions.
Angiotensin IV: Another derivative with unique effects on the central nervous system.
Uniqueness
(Sar1,Ile4,8)-Angiotensin II is unique due to its enhanced stability and receptor affinity, making it more effective in research and potential therapeutic applications. The specific modifications at Sar1, Ile4, and Ile8 positions distinguish it from other angiotensin analogs, providing valuable insights into structure-activity relationships and receptor interactions.
Propiedades
Fórmula molecular |
C43H75N13O9 |
|---|---|
Peso molecular |
918.1 g/mol |
Nombre IUPAC |
2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C43H75N13O9/c1-10-24(6)33(39(61)51-29(19-27-20-47-22-49-27)41(63)56-18-14-16-30(56)37(59)55-35(42(64)65)26(8)12-3)54-40(62)34(25(7)11-2)53-38(60)32(23(4)5)52-36(58)28(50-31(57)21-46-9)15-13-17-48-43(44)45/h20,22-26,28-30,32-35,46H,10-19,21H2,1-9H3,(H,47,49)(H,50,57)(H,51,61)(H,52,58)(H,53,60)(H,54,62)(H,55,59)(H,64,65)(H4,44,45,48) |
Clave InChI |
IOOIRDJKADTVNI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


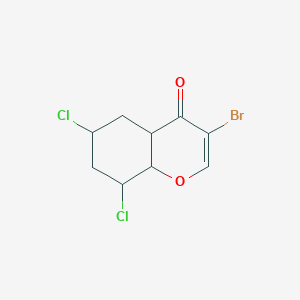
![6-(chloromethyl)-4,6,7-trihydroxy-9-methyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B12325115.png)
![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4,8,8a-tetramethyl-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12325117.png)
![Methyl 3-[bis(4-methoxyphenyl)methyl]-2,2-dioxooxathiazolidine-4-carboxylate](/img/structure/B12325123.png)
![2-Hydroxy-4,6-dimethoxy-10-(4-methoxyphenyl)-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one](/img/structure/B12325142.png)
![4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B12325145.png)
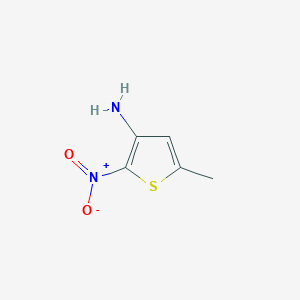
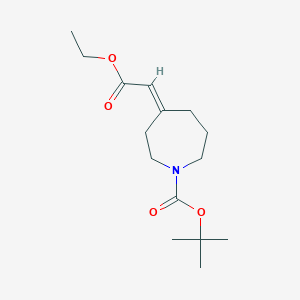
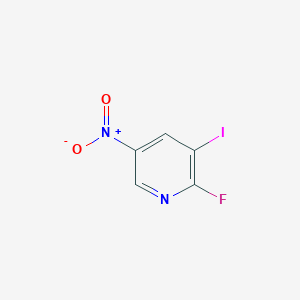
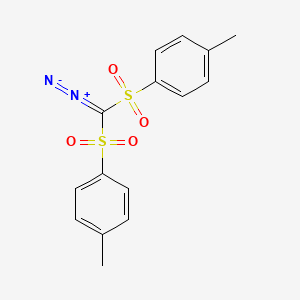
![11-(4-Aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325177.png)
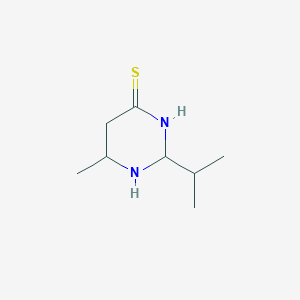
![7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12325185.png)
![methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B12325197.png)
